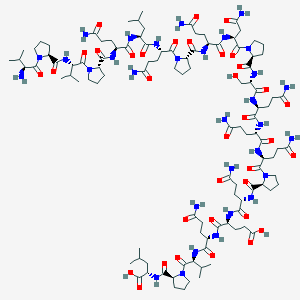
Gliadin peptide CT-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gliadin peptide CT-1, also known as this compound, is a useful research compound. Its molecular formula is C109H175N31O35 and its molecular weight is 2479.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Dietary Proteins - Plant Proteins, Dietary - Grain Proteins - Prolamins - Glutens - Gliadin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Scientific Research Applications
1. Celiac Disease Mechanisms
CT-1 plays a critical role in elucidating the mechanisms underlying celiac disease. It has been shown to activate tissue transglutaminase (tTG), leading to deamidation of gliadin peptides, which enhances their immunogenicity by increasing their affinity for HLA-DQ2 and DQ8 molecules on antigen-presenting cells . This interaction triggers a pro-inflammatory T-cell response, which is central to CD pathogenesis.
2. Diagnostic Tools
Research has focused on utilizing gliadin peptides, including CT-1, for developing diagnostic assays for celiac disease. Specific antibodies against CT-1 can be used to detect the presence of gliadin in dietary products and assess adherence to gluten-free diets among patients . Studies have demonstrated that recombinant forms of gliadin can serve as effective biomarkers for identifying CD patients and monitoring their treatment .
3. Therapeutic Strategies
The immunogenic properties of gliadin peptides like CT-1 have led to investigations into therapeutic approaches aimed at mitigating their effects. For instance, microbial transglutaminase (mTG) has been explored for modifying gluten to reduce its immunogenicity, potentially offering a way to develop gluten-containing products that are safer for individuals with CD .
Case Studies and Research Findings
特性
CAS番号 |
102362-76-5 |
|---|---|
分子式 |
C109H175N31O35 |
分子量 |
2479.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C109H175N31O35/c1-51(2)47-65(129-92(157)59(26-35-78(113)145)125-99(164)72-20-15-45-139(72)108(173)87(55(9)10)134-102(167)74-22-14-44-138(74)106(171)85(119)53(5)6)95(160)128-64(30-39-82(117)149)104(169)136-42-12-18-70(136)98(163)126-60(27-36-79(114)146)93(158)130-66(49-83(118)150)105(170)137-43-13-19-71(137)101(166)132-68(50-141)96(161)123-56(23-32-75(110)142)88(153)120-57(24-33-76(111)143)91(156)127-63(29-38-81(116)148)103(168)135-41-11-17-69(135)97(162)124-58(25-34-77(112)144)89(154)122-62(31-40-84(151)152)90(155)121-61(28-37-80(115)147)94(159)133-86(54(7)8)107(172)140-46-16-21-73(140)100(165)131-67(109(174)175)48-52(3)4/h51-74,85-87,141H,11-50,119H2,1-10H3,(H2,110,142)(H2,111,143)(H2,112,144)(H2,113,145)(H2,114,146)(H2,115,147)(H2,116,148)(H2,117,149)(H2,118,150)(H,120,153)(H,121,155)(H,122,154)(H,123,161)(H,124,162)(H,125,164)(H,126,163)(H,127,156)(H,128,160)(H,129,157)(H,130,158)(H,131,165)(H,132,166)(H,133,159)(H,134,167)(H,151,152)(H,174,175)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,85-,86-,87-/m0/s1 |
InChIキー |
RSIMKLSSMFABEO-KYTWZKKBSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C(C)C)N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C(C)C)N |
Key on ui other cas no. |
102362-76-5 |
配列 |
VPVPQLQPQNPSQQQPQEQVPL |
同義語 |
gliadin peptide B 3142 (1-22) gliadin peptide CT-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















